3-Vinylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

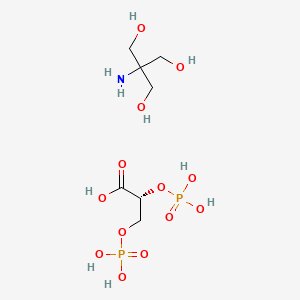

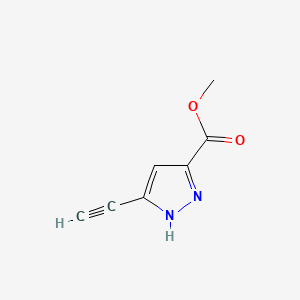

3-Vinylpyridin-2-amine is an organic compound that belongs to the class of pyridines It features a vinyl group attached to the second position of the pyridine ring and an amino group at the third position

科学的研究の応用

3-Vinylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.

Industry: The compound is used in the production of polymers and materials with specific properties, such as conductivity or fluorescence.

作用機序

Target of Action

Similar compounds like 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 in humans .

Mode of Action

For instance, pyrimidines, a class of compounds similar to 3-Vinylpyridin-2-amine, have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

For example, pyrimidines have been found to affect the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Result of Action

Related compounds have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by the reaction conditions . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

将来の方向性

The future directions for a compound like 3-Vinylpyridin-2-amine would depend on its potential applications. For example, if it exhibits anti-inflammatory effects like many pyrimidines, it could be further developed as an anti-inflammatory agent . Additionally, advances in fields like machine learning and artificial intelligence could potentially aid in the prediction of protein-ligand interactions, which could be relevant for compounds like this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyridin-2-amine typically involves the following steps:

Starting Material: The process begins with 2-aminopyridine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and may require a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions: 3-Vinylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with other nucleophiles.

Major Products:

Oxidation: Products include 3-vinylpyridine-2-carboxylic acid.

Reduction: Products include 3-ethylpyridin-2-amine.

Substitution: Various substituted pyridines, depending on the nucleophile used.

類似化合物との比較

2-Aminopyridine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.

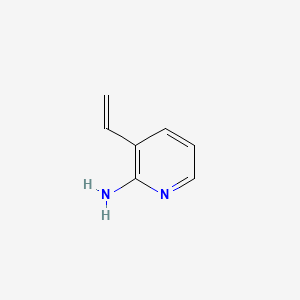

3-Vinylpyridine: Lacks the amino group, limiting its ability to form hydrogen bonds or ionic interactions.

2-Vinylpyridine: The vinyl group is attached to the second position, altering its reactivity compared to 3-Vinylpyridin-2-amine.

Uniqueness: this compound is unique due to the presence of both the vinyl and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

特性

IUPAC Name |

3-ethenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAHJNALCSSUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663861 |

Source

|

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-72-6 |

Source

|

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B560974.png)

![(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B560983.png)

![(1R,5S,6S,9R)-6-acetyl-1,5-dimethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-triene-11,16-dione](/img/structure/B560986.png)